Lipophilicity (LogP) Differentiation: Para-Substitution Yields Intermediate LogP Compared to Ortho and Meta Regioisomers
The para-substituted 1-bromo-4-(S-methylsulfonimidoyl)benzene exhibits an intermediate calculated lipophilicity (XLogP3 = 2.4) relative to its ortho- and meta-substituted regioisomers. The ortho-analog (1-bromo-2-(S-methylsulfonimidoyl)benzene) has a higher XLogP3-AA value of 3.1, while the meta-analog (1-bromo-3-(S-methylsulfonimidoyl)benzene) has a significantly lower ACD/LogP of 1.89 [1][2][3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-Bromo isomer (XLogP3-AA = 3.1); 3-Bromo isomer (ACD/LogP = 1.89) |
| Quantified Difference | ΔLogP = -0.7 vs. 2-bromo; ΔLogP = +0.51 vs. 3-bromo |
| Conditions | Computed values using XLogP3 (PubChem) and ACD/LogP (ChemSpider) algorithms |
Why This Matters
This intermediate lipophilicity positions the para-isomer favorably for balancing membrane permeability with aqueous solubility, a critical parameter in drug design where both excessively high and low LogP values can lead to poor ADME profiles.
- [1] PubChem Compound Summary for CID 11322250, p-Bromophenyl methyl sulfoximine (1-Bromo-4-(S-methylsulfonimidoyl)benzene). National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 124397958, (S)-1-Bromo-2-(S-methylsulfonimidoyl)benzene. National Center for Biotechnology Information. View Source
- [3] ChemSpider Record for 1-Bromo-3-(S-methylsulfonimidoyl)benzene, CSID:108530692. View Source
